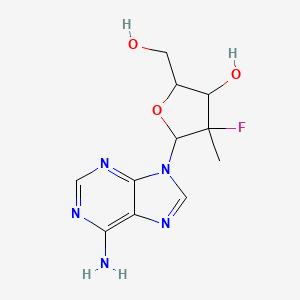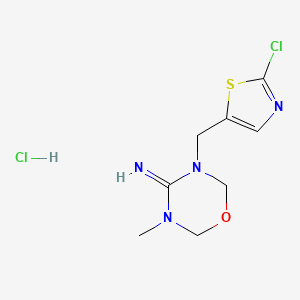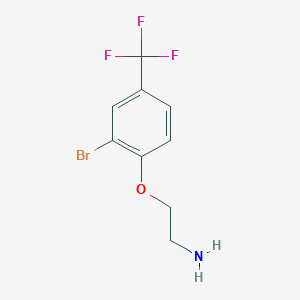![molecular formula C33H33N3O6 B12074020 3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12074020.png)
3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-[[bis(4-metoxi-fenil)-fenilmetoxi]metil]-4-hidroxioxolan-2-il]-6-metil-7H-pirrolo[2,3-d]pirimidin-2-ona es un complejo compuesto orgánico con aplicaciones potenciales en varios campos científicos. Este compuesto presenta una estructura única que combina múltiples grupos funcionales, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[5-[[bis(4-metoxi-fenil)-fenilmetoxi]metil]-4-hidroxioxolan-2-il]-6-metil-7H-pirrolo[2,3-d]pirimidin-2-ona generalmente implica múltiples pasos. Una ruta común incluye los siguientes pasos:
Formación del anillo oxolan: Este paso implica la ciclización de un precursor adecuado en condiciones ácidas o básicas.
Introducción de los grupos metoxi-fenil: Este paso se logra mediante una reacción de alquilación de Friedel-Crafts, utilizando un catalizador adecuado como el cloruro de aluminio.
Formación del núcleo pirrolo[2,3-d]pirimidin-2-ona: Este paso implica la condensación de una amina adecuada con un derivado de pirimidina en condiciones de reflujo.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alto rendimiento de catalizadores y sistemas de purificación automatizados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al anillo oxolan o al núcleo pirrolo[2,3-d]pirimidin-2-ona, lo que lleva a la formación de derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, tioles).
Productos principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de derivados reducidos con estructuras de anillo alteradas.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En biología, el compuesto se estudia por su potencial como sonda bioquímica. Su capacidad para interactuar con objetivos biológicos específicos lo hace útil para investigar procesos y vías celulares.
Medicina
En medicina, se explora el compuesto por sus posibles aplicaciones terapéuticas. Su estructura y perfil de reactividad únicos lo convierten en un candidato para el desarrollo de fármacos, particularmente en las áreas de cáncer y enfermedades infecciosas.
Industria
En la industria, el compuesto se utiliza en el desarrollo de materiales avanzados. Sus propiedades únicas lo hacen adecuado para aplicaciones en electrónica, recubrimientos y polímeros.
Mecanismo De Acción
El mecanismo de acción de 3-[5-[[bis(4-metoxi-fenil)-fenilmetoxi]metil]-4-hidroxioxolan-2-il]-6-metil-7H-pirrolo[2,3-d]pirimidin-2-ona involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores o ácidos nucleicos. La estructura única del compuesto le permite unirse a estos objetivos con alta especificidad, modulando su actividad y provocando diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
3-[5-[[bis(4-metoxi-fenil)-fenilmetoxi]metil]-4-hidroxioxolan-2-il]-6-metil-7H-pirrolo[2,3-d]pirimidin-2-tiona: Este compuesto presenta un grupo tiona en lugar de un grupo cetona, lo que lleva a una reactividad y actividad biológica diferentes.
3-[5-[[bis(4-metoxi-fenil)-fenilmetoxi]metil]-4-hidroxioxolan-2-il]-6-metil-7H-pirrolo[2,3-d]pirimidin-2-amina: Este compuesto presenta un grupo amina en lugar de un grupo cetona, lo que lleva a una reactividad y actividad biológica diferentes.
Singularidad
La singularidad de 3-[5-[[bis(4-metoxi-fenil)-fenilmetoxi]metil]-4-hidroxioxolan-2-il]-6-metil-7H-pirrolo[2,3-d]pirimidin-2-ona radica en su combinación de grupos funcionales y características estructurales. Esta combinación permite una amplia gama de reacciones químicas e interacciones biológicas, lo que la convierte en un compuesto versátil para diversas aplicaciones científicas.
Propiedades
Fórmula molecular |
C33H33N3O6 |
|---|---|
Peso molecular |
567.6 g/mol |
Nombre IUPAC |
3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C33H33N3O6/c1-21-17-22-19-36(32(38)35-31(22)34-21)30-18-28(37)29(42-30)20-41-33(23-7-5-4-6-8-23,24-9-13-26(39-2)14-10-24)25-11-15-27(40-3)16-12-25/h4-17,19,28-30,37H,18,20H2,1-3H3,(H,34,35,38) |
Clave InChI |
JVHJJHVRIUFXMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid](/img/structure/B12073952.png)
![(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073965.png)

![4-Methoxy-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12073978.png)


![3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B12073994.png)





